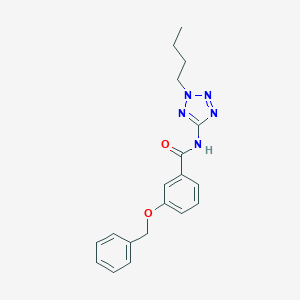![molecular formula C24H23F2N3O B244480 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide, also known as JNJ-42165279, is a novel and potent small molecule antagonist of the dopamine D2 receptor. It has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction.
Mécanisme D'action
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide acts as a potent antagonist of the dopamine D2 receptor, which is a key target for the treatment of various neurological and psychiatric disorders. By blocking the activity of the D2 receptor, 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide can modulate the release of dopamine in the brain, leading to changes in neural activity and behavior.
Biochemical and Physiological Effects:
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, neural activity, and behavior. It has been shown to modulate the release of dopamine, serotonin, and other neurotransmitters, leading to changes in neural activity and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide for lab experiments is its potent and selective activity as a dopamine D2 receptor antagonist. This makes it a valuable tool for studying the role of the D2 receptor in various neurological and psychiatric disorders. However, one limitation of 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide, including further studies on its mechanism of action, its therapeutic potential in various neurological and psychiatric disorders, and its potential for use in combination therapies. Additionally, further studies on the pharmacokinetics and pharmacodynamics of 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide could help to optimize its therapeutic potential and minimize potential side effects.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide involves a series of chemical reactions, starting with the reaction of 3-fluoroaniline with 4-(2-fluorobenzyl)piperazine to form 3-fluoro-N-(4-(2-fluorobenzyl)piperazin-1-yl)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product, 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide.
Applications De Recherche Scientifique
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been the subject of extensive scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in a range of neurological and psychiatric disorders, including schizophrenia, depression, and addiction.
Propriétés
Formule moléculaire |
C24H23F2N3O |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
3-fluoro-N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H23F2N3O/c25-20-6-3-5-18(16-20)24(30)27-21-8-10-22(11-9-21)29-14-12-28(13-15-29)17-19-4-1-2-7-23(19)26/h1-11,16H,12-15,17H2,(H,27,30) |
Clé InChI |
XIDICTIRPMENSV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)





![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)